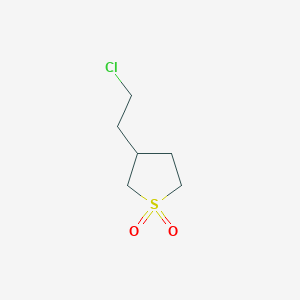

3-(2-Chloroethyl)thiolane 1,1-dioxide

Description

3-(2-Chloroethyl)thiolane 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (tetrahydrothiophene) with a 1,1-dioxide moiety and a 2-chloroethyl substituent at the 3-position.

Properties

IUPAC Name |

3-(2-chloroethyl)thiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFMTBBRESWLLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)thiolane 1,1-dioxide typically involves the reaction of thiolane with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)thiolane 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiolane derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolane derivatives.

Substitution: Compounds with substituted functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-Chloroethyl)thiolane 1,1-dioxide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)thiolane 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiolane 1,1-Dioxide Family

3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride

- Structure : Features a cyclobutyl group and a thiomorpholine dioxide core.

- Applications : Used in pharmaceuticals for synthesizing drug candidates, leveraging its sulfone group for metabolic stability and cyclobutyl moiety for conformational rigidity .

2-Chloro-3,3-diethoxythietane 1,1-dioxide

- Structure : A four-membered thietane ring with diethoxy and chloro substituents.

- Reactivity : The strained thietane ring increases electrophilicity, while diethoxy groups stabilize intermediates in nucleophilic substitutions.

3-Chloro-4-[(4-chlorophenyl)thio]thiolane 1,1-dioxide

Functional Analogues: Chloroethyl-Containing Compounds

1-(2-Chloroethyl)-1-nitrosoureas (e.g., BCNU, CCNU)

- Structure : Nitrosourea backbone with a 2-chloroethyl group.

- Mechanism : DNA alkylation via chloroethylation, forming interstrand cross-links (e.g., guanine N7 adducts) .

- Comparison :

- Reactivity : Nitrosoureas decompose to generate isocyanates (e.g., 2-chloroethyl isocyanate), which inhibit DNA repair . 3-(2-Chloroethyl)thiolane 1,1-dioxide lacks a nitroso group, likely limiting similar repair inhibition.

- Therapeutic Index : Nitrosoureas exhibit carbamoylating activity, increasing toxicity; the absence of this group in the thiolane derivative may improve safety .

Bis(2-chloroethyl)ether (BCEE)

- Structure : Two chloroethyl groups linked by an ether.

- Toxicity: Classified as a carcinogen due to alkylation of proteins and DNA.

- Comparison: BCEE’s bifunctionality enables cross-linking, while this compound’s monofunctional design may reduce unintended toxicity .

Table 1: Key Properties of this compound and Analogs

Biological Activity

3-(2-Chloroethyl)thiolane 1,1-dioxide is a sulfur-containing organic compound notable for its unique structural features, including a thiolane ring and a chloroethyl substituent. Its potential biological activities have garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a thiolane ring, which is a saturated five-membered ring containing sulfur. The presence of the chloroethyl group and the sulfone functionality (1,1-dioxide) enhances its chemical reactivity and potential biological interactions.

Chemical Structure:

- Molecular Formula: C₅H₈ClO₂S

- CAS Number: 1176752-00-3

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

- Reaction of thiophene derivatives with chloroethylating agents.

- Direct oxidation of thiolane derivatives to introduce the sulfone group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies on related sulfur-containing compounds have demonstrated effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | ≤0.25 μg/mL |

| Compound B | Escherichia coli | ≤0.50 μg/mL |

| This compound | Pending further study | Pending further study |

The potential for this compound to exhibit similar or enhanced antimicrobial properties warrants further investigation.

Anticancer Activity

The anticancer potential of sulfur-containing compounds has been documented extensively. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A notable study highlighted the mechanism of action involving apoptosis induction through caspase activation pathways:

- Cell Lines Tested: A549 (lung cancer), MDA-MB-231 (breast cancer)

- IC₅₀ Values: Ranging from 9 μM to 48 μM depending on the derivative.

These findings suggest that this compound may also possess anticancer properties that could be explored in future studies.

Case Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial activity of several thiolane derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. While specific data on this compound was not available, the structural similarities suggest potential efficacy.

Case Study 2: Cytotoxicity in Cancer Models

A comparative analysis of various sulfur-based heterocycles demonstrated significant cytotoxicity against cancer cell lines. The study reported that modifications in the thiolane structure could enhance or reduce activity, indicating a need for targeted synthesis of derivatives based on desired biological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.